6-allyl-3-(4-chlorophenyl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Description
The compound 6-allyl-3-(4-chlorophenyl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one (hereafter referred to as Compound X) belongs to the pyrazolo[1,5-a]pyrimidin-7(4H)-one family, a scaffold widely explored for its pharmacological versatility. Key structural features include:
- Position 3: A 4-chlorophenyl group, common in bioactive analogs for enhancing target affinity via hydrophobic/π-π interactions.
- Position 6: An allyl substituent, which may improve solubility compared to bulkier groups (e.g., phenyl or trifluoromethyl).
- Positions 2 and 5: Ethyl and methyl groups, respectively, contributing to steric and electronic modulation .
Properties
IUPAC Name |
3-(4-chlorophenyl)-2-ethyl-5-methyl-6-prop-2-enyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c1-4-6-14-11(3)20-17-16(12-7-9-13(19)10-8-12)15(5-2)21-22(17)18(14)23/h4,7-10,21H,1,5-6H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMJNRUOCSWNEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=NC(=C(C(=O)N2N1)CC=C)C)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-allyl-3-(4-chlorophenyl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones under acidic or basic conditions. The reaction conditions often include refluxing in solvents like ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
Types of Reactions
6-allyl-3-(4-chlorophenyl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-allyl-3-(4-chlorophenyl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of 6-allyl-3-(4-chlorophenyl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves interaction with various molecular targets and pathways:
Neuroprotection: Inhibition of endoplasmic reticulum stress and apoptosis pathways.
Anti-inflammatory: Inhibition of the NF-kB inflammatory pathway.
Anticancer: Inhibition of CDK2/cyclin A2, leading to cell cycle arrest and apoptosis
Comparison with Similar Compounds
Structural and Functional Analogues by Target
KCNQ/M-Channel Activators
Comparison : QO-58’s fluoropyridinyl group enhances target selectivity but limits bioavailability. Compound X’s allyl group may address solubility but requires empirical validation.
DPP-4 Inhibitors
Comparison : Unlike DPP-4-targeted analogs, Compound X lacks polar groups (e.g., morpholinyl) that improve enzyme binding. Its 4-chlorophenyl group may favor alternate targets.
Fatty Acid Transport Inhibitors
Comparison : The nitro group in Grassofermata enhances electron-withdrawing properties, whereas Compound X’s methyl may limit similar efficacy.
Substituent Effects on Pharmacological Profiles
Position 3 Modifications
- 4-Chlorophenyl (Compound X, Grassofermata, NAV2729) : Common in inhibitors (e.g., ARF6, fatty acid transport) due to hydrophobic anchoring .
- Phenyl (QO-58) : Favors KCNQ channel activation but reduces solubility .
Position 6 Modifications
- Allyl (Compound X): Potential solubility enhancement vs. phenyl (QO-58) or benzyl ( derivatives).
- Trifluoromethyl (QO-58) : Increases lipophilicity but exacerbates bioavailability challenges .
Position 5 Modifications
- Methyl (Compound X) : Electron-donating; may reduce target affinity vs. electron-withdrawing groups (e.g., trifluoromethyl in QO-58) .
Q & A
Basic Research Questions
Q. How can the structural integrity of 6-allyl-3-(4-chlorophenyl)-2-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one be confirmed experimentally?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Assign peaks for allyl (δ 5.0–6.0 ppm, multiplet), 4-chlorophenyl (δ 7.3–7.6 ppm, doublet), and methyl/ethyl groups (δ 1.2–2.5 ppm). Compare with analogous pyrazolo[1,5-a]pyrimidinones .
- X-ray Crystallography : Refine single-crystal data using SHELXL (e.g., R-factor < 0.05) to resolve substituent positions and confirm bond angles/lengths .
- Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]+ expected ~370–375 Da) .
Q. What are the standard synthetic routes for pyrazolo[1,5-a]pyrimidinones with allyl and aryl substituents?
- Methodological Answer :
- Step 1 : Condense 3-amino-5-methylpyrazole with a β-ketoester (e.g., ethyl 3-(4-chlorophenyl)-3-oxopropanoate) in acetic acid under reflux (6–24 hours) to form the pyrimidinone core .
- Step 2 : Introduce the allyl group via nucleophilic substitution or Pd-catalyzed coupling (e.g., allyl bromide with K2CO3 in DMF) .
- Yield Optimization : Monitor by TLC and purify via column chromatography (hexane/EtOAc gradient). Typical yields: 40–65% .
Advanced Research Questions
Q. How do substituents (allyl, 4-chlorophenyl) influence the compound’s binding to biological targets like FATP2 or Arf6?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions. The 4-chlorophenyl group may engage in hydrophobic pockets, while the allyl group could stabilize π-alkyl interactions (e.g., similar to Grassofermata’s binding to FATP2) .
- Competitive Assays : Compare IC50 values with analogs (e.g., NAV-2729, IC50 = 1.2 µM for Arf6) using fluorescence polarization or SPR .
- SAR Insights : Replace the allyl with bulkier groups (e.g., benzyl) to assess steric effects on potency .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodological Answer :
- Meta-Analysis : Compile data from analogs (e.g., 2-isopropyl-6-methyl-5-phenyl derivatives vs. 2,5-di-tert-butyl variants) to identify trends. For example, methyl/ethyl groups at C2 enhance mycobacterial ATP synthase inhibition, while bulky substituents reduce solubility .
- Experimental Validation : Replicate assays under standardized conditions (e.g., MIC against M. tuberculosis H37Rv) to control for variability in protocols .
Q. How can crystallographic data improve the design of derivatives with enhanced stability?
- Methodological Answer :
- Torsion Angle Analysis : Use SHELXL-refined structures to identify rigid regions (e.g., pyrimidinone core) versus flexible moieties (allyl group). Introduce conformational constraints (e.g., cyclopropane rings) to reduce metabolic degradation .
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···O bonds) to predict packing efficiency and melting points .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
